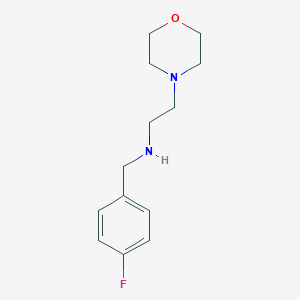

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDOLGPRWKKECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234167 | |

| Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626209-48-1 | |

| Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626209-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzyl bromide and 2-(morpholin-4-yl)ethanamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Procedure: The 4-fluorobenzyl bromide is reacted with 2-(morpholin-4-yl)ethanamine in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Automated Systems: For precise control over reaction parameters and to minimize human error.

Green Chemistry Approaches: To reduce the environmental impact, such as using less hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structural motifs to (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine may exhibit antiviral properties. For instance, studies on related compounds have shown efficacy against viruses such as Ebola and Marburg, suggesting the potential for this compound to be developed as an antiviral agent . The compound's ability to interact with viral entry mechanisms could be further explored for therapeutic development.

Neurological Applications

The morpholine structure is often linked to effects on the central nervous system. Preliminary studies suggest that derivatives of this compound may influence serotonin and dopamine pathways, potentially leading to anxiolytic or antidepressant effects. This makes it a candidate for further investigation in treating mood disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. It is hypothesized that this compound may modulate mood and anxiety-related behaviors through its action on serotonin receptors. Further investigations using radiolabeled compounds could elucidate its pharmacokinetic properties and receptor binding profiles.

Chemical Reactivity

The compound exhibits notable chemical reactivity, particularly in nucleophilic substitution reactions due to the presence of the fluorine atom. This reactivity can facilitate the synthesis of various derivatives, which may possess enhanced biological activities or different pharmacological profiles.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The morpholine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

Key Examples :

- N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine (CAS 359878-47-0): Substituent: 4-Fluoro-benzyl.

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107922-87-2):

Linker Chain Variations

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine :

(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine :

Heterocycle Modifications

N-(4-Fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine (CAS 279236-31-6):

Astemizole (CAS 68844-77-9):

Pharmacological and Physicochemical Properties

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.1 | 1.2 | 252.3 |

| N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine | 2.8 | 0.8 | 222.3 |

| (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | 2.9 | 0.5 | 282.8 |

| Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine | 1.9 | 1.5 | 224.3 |

- Key Trends :

- Fluorine substitution lowers logP compared to chlorine, improving solubility.

- Morpholine derivatives generally exhibit better solubility than piperidine analogs due to oxygen’s polarity.

Biological Activity

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings, providing a comprehensive overview of its biological activity.

Structural Characteristics

The compound has the molecular formula C14H18FN3O, with a molecular weight of approximately 238.305 g/mol. Its structure features a fluorobenzyl group attached to a morpholine derivative , specifically 2-morpholin-4-yl-ethyl. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it an attractive candidate for medicinal chemistry applications.

Interaction Studies

Research indicates that this compound may exhibit the following biological activities:

- Serotonin Receptor Modulation : Compounds containing morpholine rings are often studied for their effects on the central nervous system, particularly regarding anxiolytic and antidepressant activities. Interaction studies suggest that this compound could bind to serotonin receptors, influencing mood regulation.

- Dopamine Pathway Influence : Similar compounds have been shown to affect dopamine pathways, which are critical in various neurological disorders. Further investigation is needed to elucidate these interactions in detail.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Similar morpholine structure | Different fluorine position affects reactivity |

| (4-Chloro-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Chlorine instead of fluorine | Potentially different biological activity |

| (N,N-Dimethyl)-(2-morpholin-4-yl-ethyl)-amine | Dimethyl substitution at nitrogen | Enhanced lipophilicity |

These comparisons highlight how variations in substituent positions can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

- Anticonvulsant Activity : A study focusing on derivatives of benzyl amines indicated that structural modifications at specific positions significantly impacted anticonvulsant activity in rodent models. While not directly tested on this compound, these findings suggest that similar compounds could exhibit significant neuroprotective effects .

- Inhibitory Effects on Enzymes : Related compounds have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For instance, derivatives of 4-fluorobenzyl piperazine showed competitive inhibition against tyrosinase with low micromolar IC50 values, indicating potential applications in treating hyperpigmentation disorders .

- Pharmacokinetic Properties : Although direct pharmacokinetic data for this compound is lacking, studies on similar morpholine-containing compounds suggest favorable absorption and distribution properties due to their lipophilic nature .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine?

- Methodological Answer : The synthesis typically involves sequential alkylation and condensation reactions. A common route includes:

- Step 1 : Formation of 4-fluorobenzylmorpholine via nucleophilic substitution between morpholine and 4-fluorobenzyl chloride under basic conditions (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 2 : Reaction of the intermediate with 2-chloroethylamine in the presence of a catalyst (e.g., KCO) under reflux in ethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to benzyl chloride) is critical to achieving yields >70% .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for the fluorobenzyl group; morpholine protons at δ 3.5–3.7 ppm) .

- IR Spectroscopy : Peaks at ~2800 cm (C-H stretch in morpholine) and ~1500 cm (C-F stretch) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 268 [M+H]) confirm molecular weight .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical computational models and experimental biological activity data for this compound?

- Methodological Answer :

- Validation of Computational Models : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to refine docking poses against target proteins (e.g., kinases) and compare with experimental IC values .

- Assay Optimization : Replicate bioactivity assays (e.g., MTT for cytotoxicity) under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate with orthogonal methods like fluorescence polarization .

- Purity Analysis : Confirm compound purity (>95% via HPLC) to rule out impurities affecting activity .

Q. What experimental approaches are recommended for elucidating the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to receptors immobilized on a sensor chip .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) in buffer solutions (e.g., PBS) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve atomic-level interactions. Data refinement using SHELXL or PHENIX is critical .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro or methyl groups) via parallel synthesis .

- In Vitro Screening : Test analogs against disease-relevant cell lines (e.g., HepG2 for anticancer activity) using dose-response curves (0.1–100 μM) .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assay) to prioritize lead compounds .

Key Considerations for Researchers

- Contradictory Data Analysis : If synthesis yields vary between studies (e.g., 60% vs. 85%), compare reaction conditions (e.g., solvent polarity, catalyst loading) .

- Advanced Characterization : Pair experimental data with computational tools (e.g., DFT calculations for NMR chemical shift prediction) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.